1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester
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Overview
Description
1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester is a heterocyclic organic compound with the molecular formula C23H34FNO2. It is known for its unique structural features, which include a piperidine ring substituted with a fluorophenyl group and a menthyl ester moiety.
Preparation Methods
The synthesis of 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester typically involves several steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 1-methylpiperidine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 1-methylpiperidine.
Cyclization: The intermediate undergoes cyclization to form the piperidine ring.
Esterification: The final step involves esterification with menthol to yield the desired product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperidine ring facilitates its interaction with enzymes and other proteins. The menthyl ester moiety may influence its pharmacokinetic properties, such as absorption and distribution .
Comparison with Similar Compounds
1-Methyl-4-(4-fluorophenyl)piperidine-3-carboxylic acid menthyl ester can be compared with similar compounds like:
4-(4-fluorophenyl)-1-methyl-piperidine-3-carboxylic acid methyl ester: This compound lacks the menthyl ester moiety, which may affect its pharmacokinetic properties.
(3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine: This compound has a hydroxymethyl group instead of the carboxylic acid ester, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H34FNO2 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-fluorophenyl)-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C23H34FNO2/c1-15(2)19-10-5-16(3)13-22(19)27-23(26)21-14-25(4)12-11-20(21)17-6-8-18(24)9-7-17/h6-9,15-16,19-22H,5,10-14H2,1-4H3 |
InChI Key |
RZVKAWNUVBFUSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2CN(CCC2C3=CC=C(C=C3)F)C)C(C)C |
Origin of Product |
United States |
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